4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C14H17N3OS and a molecular weight of 275.37 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 2,5-dimethylphenoxyacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound may also interact with cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-sulfide
Uniqueness
4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 590354-68-0) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, highlighting its antimicrobial, antioxidant, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3OS, and its structure is characterized by the presence of a thiol group and an allyl substituent. This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The antimicrobial activity of this compound was evaluated against several bacterial strains and fungi using the disc diffusion method.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 6.8 |
Bacillus subtilis | 7.1 |
Escherichia coli | 7.5 |
Candida albicans | 3.9 |
Aspergillus niger | 3.1 |
The results indicate that the compound exhibits good antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed the highest efficacy against E. coli, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been explored using various assays such as DPPH and ABTS. The compound's ability to scavenge free radicals is significant for its therapeutic applications in oxidative stress-related diseases.
In comparative studies, compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid .
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of Related Triazole Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 27.3 |
While specific data on the anticancer effects of this compound is limited, the structural similarities with other active triazoles suggest potential efficacy against cancer cells .
The biological activities of triazole derivatives are often attributed to their ability to interact with specific enzymes and receptors in microbial and cancer cells. Molecular docking studies have indicated that these compounds can bind effectively to targets involved in cell proliferation and metabolism.
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWUMHLFMGHBCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390351 |
Source
|
Record name | 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590354-68-0 |
Source
|
Record name | 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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